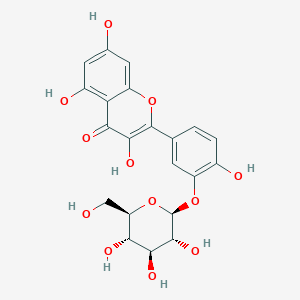

Quercetin-3'-glucoside

Beschreibung

Contextualization within Flavonoid Glycoside Chemistry and Biochemistry

Quercetin-3'-glucoside belongs to the flavonoid class of polyphenolic compounds, which are abundant in plants. biosynth.com Flavonoids are characterized by a specific three-ring structure, and they are often found in glycosidic forms, meaning they are attached to a sugar molecule. In the case of this compound, the aglycone (the non-sugar part) is quercetin (B1663063), one of the most studied flavonoids, and it is linked to a glucose molecule at the 3' position of the B-ring. wikipedia.orgwikipedia.org This glycosylation significantly influences the compound's solubility, stability, and bioavailability compared to its aglycone form, quercetin. nih.gov

The biosynthesis of this compound in plants begins with the phenylpropanoid pathway, which produces the basic flavonoid skeleton. mdpi.com The final step involves the attachment of a glucose molecule to the quercetin structure, a reaction catalyzed by specific enzymes called UDP-sugar-dependent glycosyltransferases. nih.gov

Biochemically, this compound is recognized for its potent antioxidant properties. It can scavenge free radicals, thereby mitigating oxidative stress at the cellular level. biosynth.com This activity is largely attributed to the hydroxyl groups on its phenolic rings. pan.olsztyn.pl

| Property | Description |

| Compound Name | This compound |

| Synonyms | Isotrifoliin, Quercetin 3-O-beta-D-glucoside |

| Chemical Formula | C21H20O12 |

| Molecular Weight | 464.38 g/mol |

| Classification | Flavonoid Glycoside, Flavonol |

| Parent Aglycone | Quercetin |

| Sugar Moiety | Glucose |

| Key Biosynthetic Pathway | Phenylpropanoid pathway |

Significance of this compound in Plant Secondary Metabolism and Phytomedicine

As a secondary metabolite, this compound is not directly involved in the primary growth and development of plants but plays a crucial role in their interaction with the environment. biosynth.comnp-mrd.org These compounds contribute to the pigmentation of flowers and fruits, attracting pollinators and seed dispersers. They also play a vital role in protecting plants from various environmental stressors, including UV radiation and pathogens.

In the realm of phytomedicine, this compound has garnered considerable attention for its potential health benefits. biosynth.comnih.gov Its biological activities are wide-ranging and have been the focus of numerous studies. Research has highlighted its anti-inflammatory, antioxidant, and potential anticancer properties. biosynth.commdpi.com For instance, studies have shown that it can inhibit enzymes like lipoxygenase and hyaluronidase, which are involved in inflammatory processes. tandfonline.com Furthermore, its ability to scavenge free radicals and reduce oxidative stress is linked to potential protective effects against various chronic diseases. biosynth.commedchemexpress.com

| Biological Activity | Research Finding |

| Antioxidant | Effectively scavenges free radicals and reduces oxidative damage. biosynth.com |

| Anti-inflammatory | Inhibits pro-inflammatory enzymes and reduces the production of inflammatory mediators like IL-6. nih.govtandfonline.com |

| Anticancer | Has shown cytotoxic effects against various cancer cell lines, including HeLa cervical cancer cells, by inducing apoptosis (programmed cell death). mdpi.com |

| Anti-diabetic | Modulates hyperglycemia and lipid peroxidation in animal models. medchemexpress.com |

Rationale for Dedicated Academic Investigation into this compound Biology and Methodology

The diverse biological activities of this compound provide a strong rationale for continued and dedicated academic investigation. biosynth.com Understanding its mechanisms of action at the molecular level is a key area of research. biosynth.commdpi.com Scientists are particularly interested in its bioavailability and metabolic pathways in the human body, as these factors determine its ultimate physiological impact. biosynth.comnih.gov

A significant focus of research is to explore how this compound interacts with cellular signaling pathways and enzymes. biosynth.com For example, studies have investigated its effects on pathways like the SIRT1/AMPK/GLUT4 signaling cascade, which is relevant to metabolic health. acs.org Its potential to modulate the activity of enzymes such as NADPH oxidase, which is involved in the production of reactive oxygen species, is also an area of active study.

Furthermore, developing efficient methods for the isolation, purification, and synthesis of this compound is crucial for advancing research. Enzymatic bioconversion methods are being explored as a sustainable and efficient way to produce this compound from more abundant precursors like rutin (B1680289). nih.gov Stepwise synthesis using engineered microorganisms is another promising approach to produce specific quercetin glycosides. jmb.or.kr These methodological advancements are essential for obtaining the pure compounds needed for rigorous scientific investigation and potential future applications.

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H20O12 |

|---|---|

Molekulargewicht |

464.4 g/mol |

IUPAC-Name |

3,5,7-trihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-3-7(1-2-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1 |

InChI-Schlüssel |

YLWQTYZKYGNKPI-HMGRVEAOSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Natural Occurrence, Distribution, and Ecological Dimensions of Quercetin 3 Glucoside

Botanical and Microbial Prevalence: Species-Specific Accumulation and Systematics

Quercetin-3'-glucoside is widely distributed throughout the plant kingdom, with significant accumulation observed in numerous families and genera. It is found in various plant tissues, including leaves, flowers, fruits, and seeds. sigmaaldrich.comnih.gov The compound has been identified in a diverse range of plants, from common fruits and vegetables to medicinal herbs.

For instance, it is a major flavonoid in the Asian medicinal plant Salicornia herbacea (glasswort). rsc.orgnih.gov It has also been reported in species such as Artemisia annua and Punica granatum. nih.gov The leaves and seeds of Moringa oleifera are also known to contain Quercetin-3'-O-glucoside. nih.gov Research on tea plants (Camellia sinensis) has highlighted its presence and role in herbivore defense. researchgate.net Furthermore, it is one of the key polyphenolic compounds found in apple pomace. mdpi.com

While plants are the primary natural producers, certain microorganisms can facilitate the biotransformation of related compounds into this compound. For example, the enzyme naringinase (B1166350) from the fungus Penicillium decumbens can convert rutin (B1680289) (quercetin-3-O-rutinoside) into this compound by removing the terminal rhamnose sugar. nih.govelsevierpure.com Similarly, bacteria such as Bifidobacterium animalis have been shown to catalyze the conversion of this compound into its aglycone form, quercetin (B1663063). rsc.orgnih.gov

The following table details a selection of plant species known to contain this compound, illustrating its broad botanical prevalence.

| Plant Species | Family | Common Name / Note |

|---|---|---|

| Allium cepa | Amaryllidaceae | Onion |

| Malus domestica | Rosaceae | Apple (found in pomace) mdpi.com |

| Camellia sinensis | Theaceae | Tea Plant researchgate.net |

| Moringa oleifera | Moringaceae | Moringa nih.gov |

| Salicornia herbacea | Amaranthaceae | Glasswort rsc.orgnih.gov |

| Prangos ferulaceae | Apiaceae | - nih.gov |

| Vitis vinifera | Vitaceae | Grapevine nih.govmdpi.com |

| Pinus banksiana | Pinaceae | Jack Pine nih.gov |

| Artemisia annua | Asteraceae | Sweet Wormwood nih.gov |

| Punica granatum | Lythraceae | Pomegranate nih.gov |

| Ifloga spicata | Asteraceae | - nih.gov |

| Helichrysum stoechas | Asteraceae | Everlasting Flower nih.gov |

| Fagopyrum esculentum | Polygonaceae | Buckwheat mdpi.com |

Environmental, Developmental, and Cultivation Factors Modulating this compound Content

The concentration of this compound in plants is not static; it is modulated by a variety of endogenous and exogenous factors. nih.gov These include the plant's developmental stage, the specific tissue, and prevailing environmental conditions.

Developmental and Seasonal Factors: Leaf age and seasonality significantly impact flavonol profiles. nih.gov In the grapevine cultivar Cabernet Sauvignon, levels of quercetin glucoside were found to accumulate more during leaf aging. nih.govmdpi.com Studies on various Sedum species also indicate that the content of quercetin (derived from its glycosides) changes with the growing months, suggesting an optimal harvest time to maximize concentration. phcogj.com For instance, in Sedum lineare, the quercetin content peaked in October. phcogj.com

Environmental Factors: Abiotic stresses are potent inducers of flavonoid biosynthesis. nih.gov

Light Exposure: UV radiation, particularly UV-B, is a key factor. Plants accumulate flavonoids like quercetin glycosides to protect tissues from UV damage. mdpi.com Shading plants has been shown to decrease their flavonoid content. The upregulation of the enzyme flavonol synthase (FLS) by UV-B radiation is a direct mechanism leading to this increased accumulation. mdpi.com

Temperature and Water Availability: Extreme weather conditions, including temperature fluctuations, prolonged droughts, and heavy rains, can significantly affect the physiology of plants and, consequently, their biosynthesis of secondary metabolites like this compound. mdpi.com

Cultivation Practices: Agricultural methods can also influence flavonoid content. One study found that organically grown tomatoes had 79% more quercetin (the aglycone) than conventionally grown fruit, suggesting that cultivation techniques impact the phenylpropanoid pathway responsible for its synthesis. wikipedia.org

The following table summarizes the influence of various factors on this compound content.

| Factor | Effect on this compound Content | Example Organism | Reference |

|---|---|---|---|

| Leaf Aging | Increased accumulation | Vitis vinifera (Grapevine) | nih.govmdpi.com |

| Seasonality | Content varies with the season/month | Sedum spp. | phcogj.com |

| UV-B Radiation | Increased accumulation | Vitis vinifera (Grapevine) | mdpi.com |

| Shading | Decreased content | General plant response | mdpi.com |

| Drought/Heavy Rain | Alters biosynthesis rates | General plant response | mdpi.com |

Proposed Biological and Ecological Functions in Source Organisms (e.g., plant defense, abiotic stress response, allelopathy)

In plants, this compound and related flavonoids are not merely metabolic byproducts but serve critical functions in survival, interaction, and defense. nih.gov

Plant Defense: One of the most well-documented roles of quercetin glycosides is in defense against herbivores. nih.gov The accumulation of these compounds can deter feeding and negatively impact insect development.

In tea plants (Camellia sinensis), herbivory by insects like Ectropis grisescens induces the accumulation of quercetin glucosides. researchgate.net Research has shown that an artificial diet supplemented with quercetin glucoside significantly decreased the larval growth rate of this insect, indicating a direct defensive role. researchgate.net

Similarly, this compound contained in Jack Pine (Pinus banksiana) inhibits the development and increases the mortality of the gypsy moth (Lymantria dispar). nih.gov

Abiotic Stress Response: Flavonoids are crucial for protecting plants against various abiotic stresses. nih.gov

Oxidative Stress: As a potent antioxidant, this compound helps defend against oxidative stress and scavenges free radicals within plant cells. nih.govresearchgate.net This antioxidant property is fundamental to mitigating the cellular damage caused by other stressors. nih.gov

UV Protection: As mentioned previously, flavonoids, including quercetin derivatives, accumulate in epidermal tissues in response to UV-B radiation, where they act as a screen to protect underlying photosynthetic tissues from damage. mdpi.com

Salinity Stress: Quercetin can enhance plant tolerance to salinity stress by activating antioxidant machinery and protecting photosynthetic activity. nih.govmdpi.com

Allelopathy: Allelopathy is the chemical inhibition of one plant by another. This compound has been identified as a potential allelopathic agent.

Studies on extracts from Prangos ferulaceae found that this compound exhibited a high phytotoxic effect, significantly inhibiting the germination of lettuce seeds. nih.govresearchgate.net This suggests it may function to suppress the growth of competing plant species in its vicinity. researchgate.net

Quercetin itself has been shown to strongly inhibit the radicle growth of the parasitic plant Phelipanche ramosa, demonstrating a species-specific allelopathic effect. mdpi.com

Biosynthesis and Endogenous Biotransformation Pathways of Quercetin 3 Glucoside in Source Organisms

Enzymatic Glycosylation Mechanisms in Plantae: UDP-Glycosyltransferases (UGTs) and Regiospecificity

The final step in the biosynthesis of many flavonoid glycosides, including quercetin-3'-glucoside, is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). jmb.or.kr These enzymes facilitate the transfer of a sugar moiety, typically glucose, from an activated sugar donor like UDP-glucose to the flavonoid aglycone, quercetin (B1663063). jmb.or.krresearchgate.net This glycosylation process is crucial as it can enhance the solubility, stability, and bioavailability of the quercetin molecule. researchgate.net

The regiospecificity of UGTs is a key determinant of the final product. Quercetin possesses multiple hydroxyl groups at the 3, 5, 7, 3', and 4' positions, each representing a potential site for glycosylation. nih.govfrontiersin.org Different UGTs exhibit distinct preferences for these positions. For instance, some UGTs specifically catalyze glycosylation at the 3-OH position to form quercetin-3-O-glucoside (isoquercitrin), while others may target the 7-OH or other positions. frontiersin.orgpjmonline.orgoup.com The expression and activity of specific UGTs within a plant tissue will therefore dictate the profile of quercetin glucosides produced. frontiersin.org

Studies on Arabidopsis thaliana have identified UGTs that can glucosylate quercetin at various positions, with some showing high specificity for a single hydroxyl group and others capable of glycosylating multiple sites. nih.govfrontiersin.org For example, UGT71W2 from strawberry has been shown to exclusively form quercetin 3-glucoside. oup.com In contrast, other enzymes from the same plant, like UGT71A33, can produce both 7- and 3'-glucosides of quercetin. oup.com The ability to control the regiospecificity of glycosylation is of significant interest for biotechnological applications. nih.gov

| Plant Species | UGT Enzyme | Products from Quercetin | Reference |

| Arabidopsis thaliana | UGT74F1/F2 chimeras | 4'-O-glucoside | nih.gov |

| Fragaria × ananassa (Strawberry) | UGT71W2 | Quercetin 3-glucoside | oup.com |

| Fragaria × ananassa (Strawberry) | UGT71A33 | Quercetin 7-glucoside, Quercetin 3'-glucoside | oup.com |

| Citrus sinensis (Sweet Orange) | CsUGT76F1 | Quercetin 3-O-glucoside, Quercetin 7-O-glucoside | frontiersin.org |

Precursor Metabolite Flow and Regulation within the Phenylpropanoid Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism. nih.govresearchgate.net This pathway starts with the amino acid phenylalanine, which is converted through a series of enzymatic steps to 4-coumaroyl-CoA. nih.govwikipedia.org The key enzymes in this initial sequence are phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA-ligase (4CL). nih.govmdpi.com

From 4-coumaroyl-CoA, the pathway branches into flavonoid biosynthesis. Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. researchgate.net This is then isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin. wikipedia.org

Subsequent hydroxylation and oxidation steps, catalyzed by enzymes such as flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS), convert naringenin into the flavonol quercetin. mdpi.comfrontiersin.org Specifically, F3H converts naringenin to dihydrokaempferol, which is then hydroxylated by F3'H to produce dihydroquercetin (taxifolin). mdpi.com Finally, FLS catalyzes the oxidation of dihydroquercetin to form quercetin. mdpi.comfrontiersin.org The flow of metabolites through this pathway is tightly regulated, ensuring the appropriate production of quercetin as a precursor for glycosylation.

Genetic and Molecular Regulation of Key Biosynthetic Enzymes

The expression of genes encoding the enzymes of the phenylpropanoid and flavonoid biosynthesis pathways is under complex transcriptional regulation. This regulation allows plants to control the production of this compound in response to developmental cues and environmental stimuli. Transcription factors, particularly from the MYB, bHLH, and WD40 families, are known to play crucial roles in orchestrating the expression of these biosynthetic genes. oup.com

For instance, certain R2R3-MYB transcription factors have been identified as specific activators of flavonol biosynthesis. oup.com These transcription factors can directly bind to the promoters of key enzyme genes like FLS to upregulate their expression, thereby increasing the flux towards quercetin production. oup.com In Freesia hybrida, the FhMYB21L2 protein, an SG19 R2R3-MYB, directly regulates an FLS gene, influencing flavonol accumulation. oup.com

Environmental factors such as UV-B radiation can also induce the expression of flavonoid biosynthetic genes, leading to increased production of quercetin and its glycosides. frontiersin.org This response is mediated by the upregulation of key regulatory genes. frontiersin.org Transcriptome analyses in various plants have identified numerous candidate genes involved in quercetin biosynthesis, including those encoding PAL, C4H, 4CL, CHS, CHI, F3H, F3'H, and FLS. researchgate.net

In vitro Reconstitution and Heterologous Expression Systems for Biosynthetic Pathway Elucidation

To better understand the function and specificity of the enzymes involved in this compound biosynthesis, researchers utilize in vitro reconstitution and heterologous expression systems. These approaches allow for the characterization of individual enzymes in a controlled environment, away from the complexity of the plant cell.

In vitro assays with purified recombinant enzymes are used to determine substrate specificity, kinetic parameters, and the regiospecificity of glycosylation. nih.govmdpi.com For example, a glycosyltransferase gene from Beauveria bassiana was expressed in E. coli, and the purified enzyme was shown to convert quercetin into several glucosylated products. mdpi.com

Heterologous expression in microbial hosts like Escherichia coli and Saccharomyces cerevisiae is a powerful tool for both pathway elucidation and the biotechnological production of flavonoid glycosides. jmb.or.krnih.gov By introducing genes encoding specific UGTs into these microorganisms, it is possible to produce specific quercetin glucosides. jmb.or.krpjmonline.org For instance, engineered E. coli expressing a UGT from rice has been used to convert quercetin into its 3-O-glucoside. pjmonline.org These systems also facilitate the study of enzyme function and can be used to screen for novel UGTs with desired properties. mdpi.comnih.gov Challenges in heterologous expression, such as proper protein folding of plant UGTs in bacterial systems, have led to the exploration of alternative hosts like yeast, which offers a eukaryotic environment for protein expression. oup.com

Biotransformation by Fungi and Microorganisms in Natural Environments

In natural environments, fungi and other microorganisms can significantly modify flavonoid glycosides. These biotransformations can involve either the attachment or removal of sugar moieties. Some microorganisms possess glycosidases, such as β-glucosidase, which can hydrolyze the glycosidic bond of this compound to release the aglycone quercetin. mdpi.comnih.gov For example, fermentation with fungi like Rhizopus oryzae and Aspergillus awamori has been shown to deglycosylate quercetin glucosides to form quercetin. mdpi.com

Conversely, some microorganisms are capable of glycosylating quercetin. The filamentous fungus Cunninghamella elegans can transform quercetin into its 3-O-β-D-glucoside. nih.govmdpi.com Similarly, the bacterium Bacillus cereus has been observed to convert quercetin into quercetin-3-glucoside. pjmonline.orgnih.gov These microbial transformations highlight the dynamic nature of this compound in ecosystems and also present opportunities for biotechnological applications in producing valuable flavonoid derivatives. neliti.com

| Microorganism | Transformation of Quercetin/Quercetin Glucosides | Product(s) | Reference |

| Rhizopus oryzae | Deglycosylation of quercetin glucosides | Quercetin-3-O-glucoside, Quercetin | mdpi.com |

| Aspergillus awamori | Deglycosylation of quercetin-3-glucoside | Quercetin | mdpi.com |

| Cunninghamella elegans | Glycosylation of quercetin | Quercetin 3-O-β-D-glucoside | nih.govmdpi.com |

| Bacillus cereus | Glycosylation of quercetin | Quercetin-3-glucoside | pjmonline.orgnih.gov |

| Bifidobacterium animalis subsp. lactis | Deglycosylation of quercetin-3-glucoside | Quercetin | nih.govscispace.com |

Metabolic Fate and Biotransformation of Quercetin 3 Glucoside in Model Systems

Mechanistic Investigations of Absorption in Cellular and Tissue Models (e.g., Caco-2 cells, everted gut sacs)

The intestinal epithelium represents the primary barrier and key site for the initial metabolism of Quercetin-3'-glucoside. Model systems that mimic the human intestinal environment have revealed a multi-faceted absorption process involving both carrier-mediated transport and enzymatic hydrolysis.

Studies utilizing the human colon adenocarcinoma cell line, Caco-2, which differentiates to form a polarized monolayer of enterocytes, have shown that these cells can absorb Q3G. However, compared to its aglycone form, quercetin (B1663063), the intact glycoside is not absorbed efficiently nih.gov. When Caco-2 cells are treated with Q3G, both the original glycoside and its aglycone, quercetin, are found within the cells, indicating that hydrolysis is a critical step in the absorption process nih.gov. Similarly, experiments with rat everted-jejunal sacs, an ex vivo model that preserves the tissue architecture of the small intestine, have been employed to dissect the absorption pathways, confirming that hydrolysis is a prerequisite for the significant uptake of Q3G nih.gov.

The involvement of specific transporters in the uptake of intact this compound has been a subject of detailed investigation. The sodium-dependent glucose transporter 1 (SGLT1), located on the apical membrane of enterocytes, has been identified as a key player. Research using Ussing-type chambers with rat jejunal tissue demonstrated that the mucosal uptake of Q3G is significantly reduced in the presence of D-glucose or the SGLT1 inhibitor phloridzin, strongly indicating the involvement of SGLT1 researchgate.net. This suggests an active transport mechanism where Q3G is co-transported with sodium ions into the intestinal cell researchgate.netresearchgate.net.

While SGLT1 is central to the discussion, the role of other transporters like glucose transporter 2 (GLUT2) remains less clear for flavonoid glycosides nih.gov. Some studies on other flavonoid glycosides have suggested a potential role for GLUT2, but its direct involvement in Q3G transport is not well-established nih.gov. The prevailing evidence points to two primary, and potentially competing, pathways for absorption in the small intestine: direct uptake of the intact glycoside via SGLT1, or luminal hydrolysis followed by absorption of the aglycone nih.govresearchgate.net.

The absorption of this compound involves both active transport and passive diffusion, largely dependent on the molecular form being transported.

Active Transport : As discussed, SGLT1 facilitates the active uptake of the intact Q3G molecule across the brush border membrane of the small intestine researchgate.net. This mechanism allows the hydrophilic glycoside to enter the enterocyte against a concentration gradient.

Passive Diffusion : Following the enzymatic hydrolysis of Q3G in the intestinal lumen, the more lipophilic aglycone, quercetin, is released. This aglycone can then be absorbed by the intestinal mucosa via passive diffusion, driven by the concentration gradient researchgate.net. Studies using Caco-2 cells have shown that pure quercetin aglycone is absorbed in higher concentrations than Q3G, supporting the efficiency of this passive diffusion pathway for the aglycone nih.gov.

Enzymatic Hydrolysis and Deglycosylation Pathways

Deglycosylation, the removal of the glucose moiety from this compound, is a critical and often rate-limiting step in its bioavailability. This enzymatic process occurs in multiple locations within the gastrointestinal tract, involving enzymes from both the host and the resident gut microbiota.

Enzymes located at the brush border of the small intestine play a pivotal role in the initial hydrolysis of Q3G. Lactase phlorizin hydrolase (LPH), a membrane-bound beta-glycosidase, has been identified as a key enzyme in this process researchgate.netnih.gov. An in-situ rat perfusion study demonstrated that LPH is a major determinant of Q3G absorption; inhibition of LPH led to a significant decrease in both Q3G hydrolysis and subsequent plasma quercetin levels nih.gov. LPH, purified from sheep small intestine, was shown to efficiently hydrolyze Q3G, primarily at its lactase active site nih.gov. The catalytic efficiency for this reaction highlights its physiological relevance.

| Enzyme | Substrate | Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹) | Source Organism | Reference |

| Lactase Phlorizin Hydrolase (LPH) | This compound | 137 | Sheep | nih.gov |

This table shows the catalytic efficiency of purified Lactase Phlorizin Hydrolase for the hydrolysis of this compound.

This luminal hydrolysis yields the quercetin aglycone directly at the site of absorption, facilitating its uptake via passive diffusion nih.gov.

In addition to luminal hydrolysis, an alternative pathway involves the transport of the intact Q3G molecule into the enterocyte, followed by intracellular deglycosylation tandfonline.com. This process is contingent on the SGLT1-mediated uptake of the glycoside nih.govresearchgate.net. Once inside the cell, a cytosolic β-glucosidase (CBG) cleaves the glycosidic bond, releasing the quercetin aglycone within the cytoplasm researchgate.net. Homogenates of Caco-2 cells have confirmed the presence of glucosidase activity capable of hydrolyzing Q3G nih.gov. This intracellular release allows the aglycone to undergo further phase II metabolism (e.g., glucuronidation, sulfation) within the enterocyte before entering the portal circulation tandfonline.com.

This compound that escapes absorption in the small intestine travels to the colon, where it is extensively metabolized by the resident gut microbiota tandfonline.com. The colonic microflora possesses a vast arsenal of enzymes, including various β-glucosidases, that can efficiently hydrolyze the glycosidic bond of Q3G to release quercetin nih.govresearchgate.net.

Several bacterial species have been identified as key players in this biotransformation.

Bifidobacterium animalis subsp. lactis has been shown to convert over 85% of Q3G to its aglycone, quercetin, within two hours rsc.org.

Strains isolated from human feces, such as Enterococcus casseliflavus and Eubacterium ramulus , also metabolize Q3G nih.gov. While Enterococcus casseliflavus only utilizes the glucose moiety, Eubacterium ramulus is capable of further degrading the aromatic ring structure of quercetin nih.gov.

| Bacterial Species | Substrate | Primary Biotransformation Product(s) | Reference |

| Bifidobacterium animalis subsp. lactis AD011 | This compound | Quercetin | nih.govrsc.org |

| Enterococcus casseliflavus | This compound | Quercetin, Formate, Acetate, Lactate, Ethanol (B145695) | nih.gov |

| Eubacterium ramulus | This compound | 3,4-dihydroxyphenylacetic acid, Acetate, Butyrate (B1204436) | nih.gov |

This table summarizes the biotransformation of this compound by specific gut microbial species and the resulting metabolic products.

Conjugation Reactions and metabolite Formation (e.g., Glucuronidation, Sulfation, Methylation)

Following administration, this compound (Q3G) undergoes extensive biotransformation, primarily through conjugation reactions in the small intestine and liver. These phase II metabolic processes are crucial in the disposition and potential biological activity of the compound. The principal conjugation reactions include glucuronidation, sulfation, and methylation, leading to the formation of various metabolites.

Glucuronidation: This is a major metabolic pathway for Q3G. The attachment of glucuronic acid to the quercetin aglycone is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies have identified several glucuronidated metabolites of quercetin. For instance, after oral ingestion, quercetin is extensively conjugated with glucuronic acid nih.govnih.govspandidos-publications.com. One of the primary metabolites found in both animal and human plasma is Quercetin-3-O-β-D-glucoside (which should be understood as a glucuronide in this context, sometimes abbreviated as Q3GA) nih.govnih.govspandidos-publications.com. In vitro studies using Caco-2 cells, a model for the human intestinal epithelium, have also demonstrated the formation of quercetin monoglucuronide after exposure to quercetin glycosides researchtrends.net.

Sulfation: Alongside glucuronidation, sulfation is a significant conjugation pathway for Q3G. This reaction involves the transfer of a sulfonate group to the quercetin molecule. Research has identified sulfated metabolites in circulation following quercetin administration. Specifically, quercetin-3′-O-sulfate has been noted as a primary metabolite in animal and human plasma nih.gov. Furthermore, studies with Caco-2 cells have detected the formation of quercetin trisulphate, indicating that multiple sulfate (B86663) groups can be added to the quercetin structure researchtrends.net. The interplay between sulfation and glucuronidation is evident with the identification of metabolites such as quercetin glucuronide sulfate in Caco-2 cell models researchtrends.net.

Methylation: Methylation, catalyzed by catechol-O-methyltransferase (COMT), is another key biotransformation step. This process typically occurs on the catechol group of the B-ring of the quercetin aglycone. Following the administration of Q3G to rats, methylated metabolites have been identified in the plasma. Specifically, 3'- and 4'-methylquercetin were the metabolites found after hydrolysis of plasma samples capes.gov.brnih.gov. This indicates that after the initial deglycosylation of Q3G to quercetin, the aglycone can undergo methylation. Isorhamnetin, which is a 3'-O-methylated form of quercetin, and its glucuronide conjugate (isorhamnetin-3-O-glucuronide) have also been reported as metabolites in plasma nih.gov.

The table below summarizes the major metabolites of this compound formed through these conjugation reactions.

| Conjugation Reaction | Metabolite |

| Glucuronidation | Quercetin-3-O-β-D-glucuronide |

| Quercetin monoglucuronide | |

| Sulfation | Quercetin-3′-O-sulfate |

| Quercetin trisulphate | |

| Methylation | 3'-Methylquercetin |

| 4'-Methylquercetin | |

| Isorhamnetin-3-O-glucuronide | |

| Mixed Conjugation | Quercetin glucuronide sulfate |

Comparative Metabolic Profiles Across Different in vitro and Preclinical Animal Models (e.g., rat)

The metabolic fate of this compound (Q3G) has been investigated in various model systems, revealing both similarities and differences in the resulting metabolite profiles. These studies are essential for extrapolating findings to human scenarios.

In vitro Models (Caco-2 cells): The Caco-2 cell line, which differentiates into cells resembling human enterocytes, is a widely used in vitro model to study intestinal absorption and metabolism. When Caco-2 cells are exposed to quercetin glycosides, they demonstrate the ability to both absorb and metabolize these compounds. In this model, Q3G is partially hydrolyzed to its aglycone, quercetin acs.org. Subsequently, the cells can form various conjugated metabolites. Studies have identified the presence of quercetin monoglucuronide, quercetin trisulphate, and quercetin glucuronide sulfate within Caco-2 cells following incubation with quercetin glycosides researchtrends.net. This indicates that the enzymatic machinery for glucuronidation and sulfation is active in these intestinal cells.

Preclinical Animal Models (Rats): Studies in rats have provided valuable in vivo insights into the metabolism of Q3G. After oral administration of Q3G to rats, the parent compound is not detected in the plasma capes.gov.brnih.gov. This suggests that Q3G is likely hydrolyzed to quercetin before or during intestinal absorption capes.gov.brnih.gov. The primary metabolites identified in rat plasma are conjugated forms of the aglycone.

A comparative study in rats that administered different forms of quercetin found that four hours after a meal containing Q3G, the metabolites in hydrolyzed plasma were 3'- and 4'-methylquercetin capes.gov.brnih.gov. Another pharmacokinetic study in rats demonstrated that after oral administration of either quercetin or Quercetin-3-O-β-glucuronide (Q3G), Q3G was the predominant form detected in the plasma, suggesting interconversion between the aglycone and its glucuronide nih.govpeerj.com.

Furthermore, investigations using rat liver microsomes have detailed the glucuronidation of the quercetin aglycone. These studies have quantified the formation rates of different glucuronide isomers, including quercetin-7-O-glucuronide, quercetin-3'-O-glucuronide, and quercetin-4'-O-glucuronide nih.govbohrium.com. This highlights the liver's significant role in the extensive glucuronidation of quercetin following the absorption of its glycosides.

The following table provides a comparative overview of the metabolic profiles of this compound in these different model systems.

| Model System | Key Findings on Metabolic Profile | Identified Metabolites |

| In vitro (Caco-2 cells) | - Partial hydrolysis of Q3G to quercetin. - Active glucuronidation and sulfation of the aglycone. | - Quercetin - Quercetin monoglucuronide - Quercetin trisulphate - Quercetin glucuronide sulfate |

| Preclinical (Rat) | - Q3G is hydrolyzed before or during absorption; not present in plasma. - Extensive conjugation (methylation, glucuronidation) of the quercetin aglycone in the small intestine and liver. - Quercetin-3-O-β-glucuronide is a major circulating form after oral administration of quercetin or its glucuronide. | - 3'-Methylquercetin - 4'-Methylquercetin - Quercetin-7-O-glucuronide (from liver microsomes) - Quercetin-3'-O-glucuronide (from liver microsomes) - Quercetin-4'-O-glucuronide (from liver microsomes) |

Molecular and Cellular Mechanisms of Action of Quercetin 3 Glucoside

Modulation of Intracellular Signaling Cascades

Quercetin-3'-glucoside has been shown to influence several critical intracellular signaling cascades, including the SIRT1/AMPK/GLUT4, MAPK, and Nrf2 pathways. These interactions are central to its observed biological activities.

Recent research has highlighted the role of this compound in modulating the SIRT1/AMPK/GLUT4 signaling cascade. A 2024 study demonstrated that this compound significantly upregulates sirtuin 1 (SIRT1), which in turn enhances insulin-dependent signaling molecules and GLUT4 translocation. acs.orgnih.gov This modulation of the SIRT1/AMPK/GLUT4 pathway is associated with improved insulin (B600854) sensitivity in skeletal muscle, leading to increased glucose uptake by muscle cells. acs.orgnih.govacs.org The activation of AMPK, a crucial regulator of energy metabolism, is a key event in this process. nih.gov Studies have shown that this compound and its related glycosides can increase the phosphorylation of AMPK in skeletal muscle, adipose tissue, and the liver. nih.gov This activation of AMPK facilitates glucose uptake by inducing the translocation of glucose transporter 4 (GLUT4) to the cell membrane. nih.gov

The mitogen-activated protein kinase (MAPK) signaling pathway is another target of this compound. Quercetin (B1663063) and its derivatives can modulate MAPK pathways, which are involved in cellular processes like proliferation and apoptosis. mdpi.comnih.gov For instance, quercetin has been shown to activate the intracellular p38 MAPK pathway, leading to increased levels of intracellular glutathione (B108866) (GSH) and enhanced antioxidant capacity. mdpi.comnih.gov

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of antioxidant and anti-inflammatory responses. nih.gov this compound and its aglycone, quercetin, are known to activate the Nrf2 signaling pathway. nih.govmdpi.com This activation leads to the upregulation of antioxidant response element (ARE)-regulated genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). nih.govresearchgate.net The activation of the Nrf2 pathway by quercetin can be mediated through the p38/MAPK pathway. nih.gov By activating Nrf2, this compound enhances the cell's antioxidant defense system, protecting it from oxidative damage and inflammation. mdpi.comresearchgate.netnih.gov

Direct and Indirect Interactions with Cellular Receptors and Enzymes

This compound directly and indirectly interacts with a variety of cellular receptors and enzymes, contributing to its diverse biological effects. These interactions include the inhibition of enzymes involved in inflammation and cholesterol synthesis, modulation of phase II detoxification enzymes, and interference with DNA replication enzymes.

Inhibition of Cyclooxygenases (COX-1, COX-2) and Lipoxygenases (LOX-5)

This compound has demonstrated inhibitory activity against key enzymes in the inflammatory pathway, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (LOX-5). One study identified this compound as the most active compound from apple pomace in inhibiting COX-1, COX-2, and LOX-5, with IC50 values of 3.62, 5.66, and 2.31 µg/mL, respectively. mdpi.com Another study on a related compound, Quercetin-3-methoxy-4'-glucosyl-7-glucoside, also showed inhibition of COX-1 and COX-2 with IC50 values of 2.76 µg/mL and 1.99 µg/mL, respectively. nih.gov Similarly, research on Quercetin glycosides has shown potent inhibition of lipoxygenase. tandfonline.comtandfonline.com For example, a Quercetin-3-O-diglucoside-7-O-glucoside isolated from fenugreek leaves exhibited significant lipoxygenase inhibition. tandfonline.comtandfonline.comresearchgate.net Quercetin and its monoglucosides have also been found to inhibit 15-lipoxygenase (15-LOX)-induced lipid peroxidation in low-density lipoprotein (LDL). nih.gov

Table 1: Inhibitory Activity of this compound and Related Compounds on COX and LOX Enzymes

| Compound | Enzyme | IC50 Value | Source |

| This compound | COX-1 | 3.62 µg/mL | mdpi.com |

| This compound | COX-2 | 5.66 µg/mL | mdpi.com |

| This compound | LOX-5 | 2.31 µg/mL | mdpi.com |

| Quercetin-3-methoxy-4'-glucosyl-7-glucoside | COX-1 | 2.76 µg/mL | nih.gov |

| Quercetin-3-methoxy-4'-glucosyl-7-glucoside | COX-2 | 1.99 µg/mL | nih.gov |

| Quercetin-3-O-diglucoside-7-O-glucoside | Lipoxygenase | 1.27 mM | tandfonline.com |

| Quercetin & Quercetin monoglucosides | 15-LOX | 0.3-1.2 µM | nih.gov |

Effects on UDP-Glucuronosyltransferases (UGTs) and other Phase II Enzymes

This compound (also referred to as Q3GA in some studies) and its aglycone, quercetin, have been shown to interact with UDP-glucuronosyltransferases (UGTs), which are crucial phase II metabolism enzymes. nih.govnih.govresearchgate.net In vitro studies have demonstrated that quercetin exhibits a stronger inhibitory effect on several UGT isoforms (UGT1A1, UGT1A3, UGT1A6, and UGT1A9) compared to this compound. nih.govnih.govresearchgate.net Specifically, quercetin was found to be a moderate inhibitor of UGT1A1 and UGT1A3, and a strong inhibitor of UGT1A9. nih.gov In contrast, this compound displayed weak inhibition of UGT1A1, UGT1A3, and UGT1A6. nih.govresearchgate.net The steric hindrance from the glucoside group in this compound is thought to reduce its inhibitory activity compared to the aglycone. nih.gov

Beyond UGTs, quercetin and its glycosides can also influence other phase II enzymes. For instance, quercetin aglycone has been identified as an effective inducer of the phase II marker enzyme quinone reductase (QR), while 3-glycosylation, as seen in this compound, was found to abolish this activity. oup.com However, other studies suggest that quercetin can induce the expression of phase II enzymes like glutathione S-transferase (GST) and NQO1 through the Nrf2 pathway. nih.gov

Table 2: Inhibitory Effects of Quercetin and this compound on UGT Isoforms

| Compound | UGT Isoform | IC50 (µM) | Inhibition Type | Source |

| Quercetin | UGT1A1 | 7.47 | Non-competitive | nih.gov |

| Quercetin | UGT1A3 | 10.58 | Competitive | nih.gov |

| Quercetin | UGT1A6 | 7.07 | Non-competitive | nih.gov |

| Quercetin | UGT1A9 | 2.81 | Competitive | nih.gov |

| This compound | UGT1A1 | 45.21 | Weak | nih.govresearchgate.net |

| This compound | UGT1A3 | 106.5 | Weak | nih.govresearchgate.net |

| This compound | UGT1A6 | 51.37 | Weak | nih.govresearchgate.net |

DNA Topoisomerase II Inhibition

This compound has been identified as an inhibitor of DNA topoisomerase II, an enzyme essential for DNA replication and cell division. nih.goviiarjournals.orgiiarjournals.org Studies have shown that this compound can strongly inhibit the activity of human DNA topoisomerase II. nih.goviiarjournals.org This inhibition is a potential mechanism for its observed anti-proliferative and apoptotic effects in cancer cells. nih.goviiarjournals.org The aglycone, quercetin, is also a known inhibitor of DNA topoisomerase II. iiarjournals.orgscispace.com The inhibition of this enzyme can lead to cell cycle arrest, specifically in the S-phase, and induce apoptosis. nih.goviiarjournals.org

Alpha-Glucosidase and HMG-CoA Reductase Inhibition

This compound has been investigated for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. rsc.orgmdpi.comclockss.org Studies have shown that this compound can inhibit α-glucosidase activity, although its inhibitory potency can be lower than that of its aglycone, quercetin. mdpi.com The inhibition of α-glucosidase can help to slow down the absorption of glucose, which is a therapeutic strategy for managing postprandial hyperglycemia. mdpi.com

There is limited direct evidence specifically on the inhibition of HMG-CoA reductase by this compound. However, research on related flavonoids and their general effects on cholesterol metabolism provides some context. Further research is needed to specifically elucidate the interaction between this compound and HMG-CoA reductase.

Regulation of Antioxidant Defense Systems and Redox Homeostasis at the Cellular Level

This compound plays a significant role in regulating cellular antioxidant defense systems and maintaining redox homeostasis. nih.govbiosynth.commedchemexpress.com Its antioxidant properties are attributed to its ability to scavenge free radicals and modulate endogenous antioxidant systems. mdpi.combiosynth.commedchemexpress.com

This flavonoid can directly scavenge reactive oxygen species (ROS) and hydroxyl radicals. mdpi.com Furthermore, it can enhance the body's antioxidant defense system by increasing the levels of glutathione (GSH), a critical intracellular antioxidant. mdpi.com this compound and its aglycone have been shown to restore endogenous redox homeostasis under conditions of oxidative stress. mdpi.com

The activation of the Nrf2 signaling pathway is a key mechanism through which this compound regulates antioxidant defense. mdpi.comresearchgate.netnih.gov As mentioned previously, this leads to the increased expression of various antioxidant and cytoprotective enzymes. nih.govresearchgate.net For example, this compound has been shown to enhance antioxidant enzyme defense systems via the expression of heme oxygenase-1 (HO-1) and the translocation of Nrf2. nih.gov By bolstering these defense systems, this compound helps to protect cells from oxidative damage and maintain a balanced redox state. mdpi.comnih.gov

Anti-Inflammatory Modulations: Cytokine and Chemokine Regulation in Cell Culture Models (e.g., IL-6, NO, TNF-α in LPS-stimulated cells)

This compound has demonstrated significant anti-inflammatory properties by regulating the production of key signaling molecules involved in the inflammatory cascade. In experimental models using lipopolysaccharide (LPS)-stimulated cells, which mimic bacterial-induced inflammation, Q3G has been shown to effectively suppress the release of pro-inflammatory mediators.

Studies on RAW 264.7 macrophage cells, a standard model for inflammation research, revealed that quercetin glycosides can inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6). researchgate.net The anti-inflammatory effects of Q3G and its aglycone form, quercetin, are evaluated by measuring the reduction in pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and IL-6 in LPS-induced RAW 264.7 cells. rsc.org The mechanism often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov For instance, quercetin has been reported to inhibit the production of LPS-induced NO and TNF-α in a dose-dependent manner in macrophage RAW 264.7 cells. rsc.org While some research points to the aglycone quercetin as the primary actor in inhibiting cytokines like IL-1β, IL-6, and TNF-α, its glycosides, like Q3G, are crucial precursors that contribute to these anti-inflammatory activities. rsc.orgnih.gov

| Cell Line | Stimulant | Mediator | Observed Effect of Quercetin/Quercetin Glycosides | Reference |

|---|---|---|---|---|

| RAW 264.7 Macrophages | LPS | NO (Nitric Oxide) | Production inhibited | researchgate.netrsc.org |

| RAW 264.7 Macrophages | LPS | IL-6 (Interleukin-6) | Production suppressed | researchgate.netrsc.org |

| RAW 264.7 Macrophages | LPS | TNF-α (Tumor Necrosis Factor-alpha) | Production inhibited | rsc.org |

| Peripheral Blood Mononuclear Cells | LPS | IL-6 (Interleukin-6) | Secretion inhibited by Quercetin aglycone | nih.gov |

Apoptosis and Cell Cycle Modulation in Cancer Cell Lines (e.g., S-phase arrest, caspase activation)

A significant area of research for this compound is its anticancer activity, which is often mediated by the induction of programmed cell death (apoptosis) and the halting of the cell division cycle in cancer cells.

In human cervical cancer (HeLa) cells, Q3G extracted from apple pomace has been shown to induce cell cycle arrest at the S-phase in a time-dependent manner. nih.govnih.govresearchgate.net This arrest is associated with alterations in cyclin-dependent kinase 2. nih.govnih.gov Furthermore, Q3G triggers apoptosis in these cells through multiple actions: it promotes the degradation of chromosomal DNA and increases the generation of reactive oxygen species (ROS). nih.govnih.govresearchgate.net At the molecular level, Q3G treatment activates the apoptotic pathway by upregulating the pro-apoptotic protein Bax, downregulating the anti-apoptotic protein Bcl-2, and activating the initiator caspase-9 and the executioner caspase-3. nih.govnih.gov

Similar effects have been observed in human liver cancer (HepG2) cells. Q3G treatment inhibits the proliferation of HepG2 cells by blocking the cell cycle in the S-phase. iiarjournals.org The compound also induces apoptosis, which is evidenced by the activation of caspase-3. iiarjournals.org The induction of apoptosis by quercetin and its glycosides in liver cancer cells is a well-documented mechanism, involving the activation of caspases-3 and -9. iiarjournals.orgmdpi.com

| Cancer Cell Line | Effect on Cell Cycle | Apoptotic Mechanism | Key Proteins Modulated | Reference |

|---|---|---|---|---|

| HeLa (Cervical Cancer) | S-phase arrest | Increased ROS, DNA degradation | Activation of Caspase-9, Caspase-3; Downregulation of Bcl-2; Upregulation of Bax | nih.govnih.govresearchgate.net |

| HepG2 (Liver Cancer) | S-phase arrest | Caspase-3 activation, DNA fragmentation | Activation of Caspase-3, Inhibition of DNA topoisomerase II | iiarjournals.org |

| MCF-7 (Breast Cancer) | Not specified | Induces apoptosis and necrosis | Not specified | nih.gov |

Neurobiological Pathways and Protein Interactions (e.g., Transthyretin stabilization)

This compound and its metabolites also play a role in neurobiological pathways, with notable interactions that may be protective against neurodegenerative diseases. One of the most studied interactions is the stabilization of the protein Transthyretin (TTR). TTR is a transport protein in the blood and cerebrospinal fluid; under certain conditions, it can misfold and aggregate into amyloid fibrils, leading to amyloidosis. unipi.itmdpi.com

Studies have demonstrated that quercetin and its 3-O-glycosylated derivatives can bind to TTR. unipi.itmdpi.com This binding helps to stabilize the native tetrameric structure of TTR, making it less prone to dissociation and aggregation. mdpi.comresearchgate.net The crystal structure of a related compound, quercetin 3-O-β-D-galactopyranoside, in a complex with TTR confirms that these glycosides can fit into the binding pockets of the protein, suggesting a direct mechanism for stabilization. unipi.itmdpi.com

Furthermore, brain-targeted metabolites like quercetin-3-O-glucuronide have shown potential in modulating processes relevant to Alzheimer's disease. nih.gov This metabolite has been found to significantly reduce the generation of β-amyloid (Aβ) peptides in primary neuron cultures from an Alzheimer's disease mouse model. nih.gov It also appears to interfere with the initial protein-protein interactions of Aβ peptides that lead to the formation of neurotoxic oligomers. nih.gov These findings highlight a multi-faceted role for Q3G metabolites in neuroprotection, from stabilizing transport proteins to directly interfering with the pathogenic aggregation of amyloid peptides. nih.gov

| Pathway/Protein | Mechanism of Action | Potential Outcome | Reference |

|---|---|---|---|

| Transthyretin (TTR) Stabilization | Binds to TTR, stabilizing its native tetrameric structure. | Inhibition of TTR amyloid fibril formation. | unipi.itmdpi.comresearchgate.net |

| β-Amyloid (Aβ) Pathway | Reduces generation of Aβ peptides and interferes with Aβ oligomer formation. | Potential reduction of neurotoxic amyloid species in Alzheimer's disease. | nih.gov |

| Synaptic Plasticity | Improves deficits in basal synaptic transmission and long-term potentiation. | Potential improvement of cognitive function. | nih.gov |

Preclinical Biological Activities and Mechanistic Insights

In vitro Studies on Cellular Proliferation, Differentiation, and Viability

Quercetin-3'-glucoside (Q3G), a naturally occurring flavonoid, has demonstrated notable effects on the proliferation, differentiation, and viability of various cell types in preclinical in vitro studies. Research has shown that Q3G can inhibit the proliferation of cancer cells in a dose- and time-dependent manner. For instance, in human liver cancer (HepG2) cells, Q3G treatment led to a blockade of the cell cycle in the S-phase, thereby halting cell proliferation. iiarjournals.org This anti-proliferative effect is further supported by findings that Q3G can induce apoptosis, or programmed cell death, in cancer cells. iiarjournals.orgmdpi.com Studies have indicated that Q3G-induced apoptosis is associated with the activation of caspase-3, a key enzyme in the apoptotic cascade, and DNA fragmentation. iiarjournals.org

Interestingly, the anti-proliferative activity of Q3G appears to be more potent than its aglycone form, quercetin (B1663063). This enhanced effect is potentially due to the presence of the glucose moiety, which may facilitate better absorption of the compound by cells. iiarjournals.org In colon cancer cells, Q3G induced a higher degree of G1 cell cycle arrest and the sub-G1 phase compared to quercetin. researchgate.net This was linked to a decrease in the protein levels of cyclin D1, cyclin D3, CDK4, and CDK6, and an increase in the levels of p21 CIP1, a cell cycle inhibitor. researchgate.net

Furthermore, Q3G has shown selective cytotoxicity, being more toxic to cancer cells than to normal primary cells. Studies on primary human and rat hepatocytes, as well as primary human lung cells, revealed significantly lower toxicity compared to the chemotherapy drug sorafenib. iiarjournals.org Similarly, in a study comparing its effects on cancer and non-cancer cell lines, Q3G showed significant cytotoxicity against colon carcinoma (Caco-2) and moderate cytotoxicity against liver hepatocellular carcinoma (HepG2) cells, while exhibiting much lower cytotoxicity against the non-cancer Human Embryonic Kidney (HEK293) cell line. nih.gov

The impact of Q3G on cell viability has also been explored in the context of cellular damage. For example, Q3G exhibited a protective effect against ethanol-induced cell death in feline esophageal epithelial cells. nih.gov

Table 1: Effects of this compound on Cellular Proliferation and Viability

| Cell Line | Effect | Mechanism of Action |

|---|---|---|

| HepG2 (Human Liver Cancer) | Inhibited cell proliferation | S-phase cell cycle arrest, induction of apoptosis, activation of caspase-3, DNA fragmentation, inhibition of DNA topoisomerase II. iiarjournals.org |

| Colon Cancer Cells | Increased anti-proliferative effect compared to quercetin | G1 cell cycle arrest, regulation of cell-cycle related proteins (cyclin D1, D3, CDK4, CDK6, p21 CIP1). researchgate.net |

| HeLa (Cervical Cancer) | Exhibited cytotoxic effects | Induction of S-phase cell cycle arrest, induction of apoptosis, increased intracellular ROS levels. mdpi.com |

| Caco-2 (Colon Carcinoma) | Significant cytotoxicity | Induction of apoptosis. nih.gov |

| Primary Human and Rat Hepatocytes, Primary Human Lung Cells | Lower toxicity compared to sorafenib | Selective cytotoxicity towards cancer cells. iiarjournals.org |

| Feline Esophageal Epithelial Cells | Protective effect against ethanol-induced cell death | Not specified. nih.gov |

Anti-Inflammatory Efficacy in Animal Models of Inflammation (e.g., carrageenan-induced edema)

This compound has demonstrated anti-inflammatory properties in various preclinical animal models. In a rat model of carrageenan-induced paw edema, a standard method for assessing acute inflammation, quercetin and its glycosides, including isoquercitrin (B50326) (quercetin-3-O-glucoside), have shown the ability to suppress the inflammatory response. miloa.euresearchgate.net

One study found that quercetin administered before the carrageenan challenge significantly blocked the inflammation. miloa.eu This was evidenced by a decrease in exudate volume, protein amounts, and the levels of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), RANTES, MIP-2, and prostaglandin (B15479496) E2 (PGE2). miloa.eu Histological examination of the pouch wall in quercetin-treated rats showed reduced tissue edema and fewer inflammatory cell infiltrates, confirming the suppression of the acute inflammatory response. miloa.eu The study also suggested that the anti-inflammatory action of quercetin may be partly due to the suppression of cyclooxygenase-2 (COX-2) up-regulation, an enzyme involved in the production of prostaglandins. miloa.eu

Notably, the anti-inflammatory effect was not significantly affected by the attachment of a sugar moiety at the C-3 position, as isoquercitrin and rutin (B1680289) (quercetin-3-rutinoside) showed a similar level of suppressive activity against carrageenan-induced inflammation as quercetin. miloa.euresearchgate.net Another quercetin derivative, quercetin-3-methoxy-4′-glucosyl-7-glucoside, also exhibited significant, dose-dependent anti-inflammatory activity in carrageenan-induced paw edema in rats, with its effect at 15 mg/kg being comparable to the standard drug indomethacin. nih.gov This compound was found to inhibit COX-2 more effectively than COX-1, suggesting that its anti-inflammatory effects are likely due to the inhibition of prostaglandin production. nih.gov

Table 2: Anti-inflammatory Effects of this compound and Derivatives in Carrageenan-Induced Paw Edema

| Compound | Animal Model | Key Findings |

|---|---|---|

| Quercetin | Rat | Blocked inflammation, decreased exudate and inflammatory mediators (TNF-α, RANTES, MIP-2, PGE2). miloa.eu |

| Isoquercitrin (Quercetin-3-O-glucoside) | Rat | Showed similar suppressive activity to quercetin. miloa.eu |

| Quercetin-3-methoxy-4′-glucosyl-7-glucoside | Rat | Produced a significant and dose-dependent decrease in paw volume. nih.gov |

Antioxidant and Oxidative Stress Mitigation in Experimental Models

This compound and its related compounds exhibit significant antioxidant properties and the ability to mitigate oxidative stress in various experimental models. biosynth.com The antioxidant capacity of these flavonoids is largely attributed to their ability to scavenge free radicals and chelate transition metal ions. nih.gov

In cellular models, quercetin and its glycosides have been shown to protect against oxidative damage. For instance, quercetin-3-O-β-D-glucuronopyranoside (QGC) acted as a scavenger of intracellular reactive oxygen species (ROS) induced by ethanol (B145695) in feline esophageal epithelial cells. nih.gov Ethanol exposure is known to deplete glutathione (B108866) (GSH), a key intracellular antioxidant, and increase ROS formation. nih.gov QGC was found to enhance antioxidant enzyme defense systems. nih.gov Similarly, quercetin demonstrated protective effects against H2O2-induced oxidative damage in gastric epithelial cells by inhibiting ROS generation. mdpi.com It has also been shown to increase GSH levels and decrease ROS levels to prevent paraquat-induced oxidative damage. mdpi.com

Studies comparing the antioxidant activity of quercetin and its glycosides have yielded interesting results. While some reports suggest that the aglycone form, quercetin, has stronger antioxidant activity, other studies indicate that C3 glycosides of quercetin exhibit better free radical scavenging in a cell-free environment. antiox.orgoup.com These glycosides were effective in protecting DNA from damage induced by Fenton radicals. antiox.org However, the protective effects in biological systems can vary. For example, Quercetin 3-O-(6”-O-malonyl)-β-D-glucoside, despite its excellent antioxidant ability in a cell-free environment, was less effective in protecting mitochondria from lipid peroxidation but did protect against protein sulphydryl depletion at lower concentrations. antiox.org The position of glycosylation also plays a crucial role; 4'-glycosylation dramatically decreases antioxidant activity compared to 3-glycosylation. oup.com

In animal models, quercetin has been shown to mitigate oxidative stress in various conditions. It has been found to inhibit acrylamide-induced oxidative damage, radiation-induced brain damage, and cadmium fluoride-induced neurodegenerative disease and oxidative stress in rats. mdpi.com In a rat model of myocardial ischemia, quercetin treatment enhanced the activity of antioxidant enzymes like Cu/Zn-superoxide dismutase (SOD) and glutathione peroxidase, and reduced lipid peroxidation products. nih.gov

Table 3: Antioxidant and Oxidative Stress Mitigation by this compound and Related Compounds

| Model System | Compound | Key Findings |

|---|---|---|

| Feline Esophageal Epithelial Cells | Quercetin-3-O-β-D-glucuronopyranoside (QGC) | Scavenged intracellular ROS, enhanced antioxidant enzyme defense. nih.gov |

| Gastric Epithelial GES-1 Cells | Quercetin | Inhibited ROS-induced damage caused by H2O2. mdpi.com |

| Cell-Free Environment | C3 Quercetin Glycosides | Exhibited better free radical scavenging than quercetin, protected DNA from damage. antiox.org |

| Rat Model of Myocardial Ischemia | Quercetin | Enhanced antioxidant enzyme activity (SOD, glutathione peroxidase), reduced lipid peroxidation. nih.gov |

| Various Rat Models | Quercetin | Inhibited oxidative damage induced by acrylamide, radiation, and cadmium fluoride. mdpi.com |

Modulation of Glucose Metabolism and Insulin (B600854) Sensitivity in Preclinical Models (e.g., rat, C2C12 myotubes)

This compound has demonstrated potential in modulating glucose metabolism and improving insulin sensitivity in various preclinical models. In palmitate-induced insulin-resistant C2C12 myotubes, this compound showed significant bioactivity by upregulating sirtuin 1 (SIRT1). acs.org This upregulation led to an enhancement of insulin-dependent signaling molecules SIRT1/AMPK/PGC1-α and facilitated GLUT4 translocation, which is crucial for glucose uptake into muscle cells. acs.org

Studies have shown that while quercetin itself can have dual effects on insulin-mediated glucose disposal in C2C12 cells—decreasing it under normal conditions but improving it under inflammatory conditions—this compound did not affect insulin-induced glucose uptake under normal conditions. researchgate.net However, under inflammatory conditions, this compound displayed a similar positive regulation on glucose disposal as quercetin. researchgate.net This suggests that the glycoside form may offer a more targeted benefit in inflammatory states associated with insulin resistance.

In vivo studies in rats have also supported the beneficial effects of this compound on glucose metabolism. It has been shown to improve postprandial glycemic control. researchgate.net The mechanism for this appears to involve the reduction of sugar uptake in the intestine. In Caco-2 cells, a model for the intestinal epithelium, this compound was found to decrease the expression of glucose transporters SGLT1 and GLUT2. researchgate.net

Furthermore, in C2C12 skeletal muscle cells, quercetin, but not its glycoside quercitrin, was found to attenuate the effects of TNF-α, a pro-inflammatory cytokine that can induce insulin resistance. jst.go.jp Quercetin enhanced both basal and insulin-stimulated glucose uptake by activating the protein kinase B (Akt) and AMP-activated protein kinase (AMPK) pathways. jst.go.jp

Table 4: Effects of this compound on Glucose Metabolism and Insulin Sensitivity

| Model System | Key Findings | Mechanism of Action |

|---|---|---|

| Palmitate-induced insulin-resistant C2C12 myotubes | Showed significant bioactivity. acs.org | Upregulation of SIRT1, enhancement of SIRT1/AMPK/PGC1-α signaling, and GLUT4 translocation. acs.org |

| C2C12 myotubes | No influence on insulin-induced glucose uptake under normal conditions, but ameliorated impaired glucose uptake under inflammatory conditions. researchgate.net | Activation of AMPK. researchgate.net |

| Rats | Improved postprandial glycemic control. researchgate.net | Decreased intestinal sugar uptake. researchgate.net |

| Caco-2 cells | Reduced sugar uptake. researchgate.net | Downregulation of glucose transporters SGLT1 and GLUT2. researchgate.net |

| TNF-α induced C2C12 skeletal muscle cells | Quercetin, but not quercitrin, attenuated TNF-α effects and enhanced glucose uptake. jst.go.jp | Activation of Akt and AMPK pathways. jst.go.jp |

Cardioprotective Mechanisms in Animal Models

This compound and its aglycone, quercetin, have demonstrated a range of cardioprotective effects in various animal models, primarily attributed to their antioxidant and anti-inflammatory properties. These compounds have been shown to be beneficial in conditions such as hypertension, atherosclerosis, and myocardial ischemia-reperfusion injury. gjmpbu.orgfrontiersin.org

One of the key mechanisms underlying the cardioprotective effects of quercetin is its ability to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs), a process implicated in cardiovascular remodeling and disease. gjmpbu.org Quercetin is known to inhibit angiotensin II-induced hypertrophy and serum-induced VSMC proliferation. gjmpbu.org It has also been shown to have potent inhibitory effects on the DNA synthesis of human aortic smooth muscle cells induced by the pro-inflammatory cytokine TNF-alpha. gjmpbu.org

In animal models of hypertension, quercetin has exhibited both antihypertensive and antioxidant properties. gjmpbu.org Its vasodilator effects, which are independent of the endothelium, may contribute to its blood pressure-lowering effects. gjmpbu.org

Furthermore, in the context of myocardial ischemia, quercetin has been shown to ameliorate oxidative injury and improve immune function in a rat model. nih.gov Both quercetin and its glycoside, rutin, have been found to attenuate lipid peroxidation in rats with ischemia-reperfusion injury, suggesting a direct cardioprotective effect. nih.gov However, in the same ischemia model, the cardioprotective effect of rutin was weaker than that of quercetin aglycone at the same dose in terms of cardiac fibrosis. nih.gov Quercetin has also been reported to reduce the expression and enzymatic activity of xanthine (B1682287) oxidase, an enzyme that can generate reactive oxygen species and contribute to oxidative stress in the cardiovascular system. frontiersin.org

Table 5: Cardioprotective Mechanisms of Quercetin and its Glycosides in Animal Models

| Pathological Condition | Key Findings | Proposed Mechanism |

|---|---|---|

| Cardiovascular Remodeling | Inhibition of vascular smooth muscle cell proliferation and migration. gjmpbu.org | Inhibition of angiotensin II-induced hypertrophy and TNF-alpha-induced DNA synthesis. gjmpbu.org |

| Hypertension | Antihypertensive and antioxidant effects. gjmpbu.org | Direct vasodilator effects. gjmpbu.org |

| Myocardial Ischemia | Amelioration of oxidative injury and immune function impairment. nih.gov | Attenuation of lipid peroxidation. nih.gov |

| Myocardial Ischemia-Reperfusion Injury | Attenuation of lipid peroxidation. nih.gov | Antioxidant activity. nih.gov |

| Hyperuricemia-related Oxidative Stress | Reduction in xanthine oxidase expression and activity. frontiersin.org | Decreased oxidative stress. frontiersin.org |

Neuroprotective Activities in Animal Models of Neurological Impairment

This compound and its aglycone, quercetin, have demonstrated significant neuroprotective effects in various animal models of neurological impairment, including conditions like Alzheimer's disease, Parkinson's disease, and brain ischemia/reperfusion injury. nih.govfrontiersin.orgspandidos-publications.com These protective effects are largely attributed to the antioxidant, anti-inflammatory, and anti-apoptotic properties of these compounds. nih.govfrontiersin.org

In a mouse model of Alzheimer's disease, brain-targeted quercetin-3-O-glucuronide was found to reduce the generation of β-amyloid (Aβ) peptides, which are key components of the amyloid plaques characteristic of the disease. nih.gov This metabolite was also capable of interfering with the initial protein-protein interactions of Aβ that lead to the formation of neurotoxic oligomers. nih.gov Furthermore, it improved deficits in hippocampal synaptic transmission and long-term potentiation, possibly through the activation of the c-Jun N-terminal kinases (JNK) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Quercetin has also been shown to improve memory, learning, and cognitive functions in mouse models of Alzheimer's, which is associated with its ability to decrease β-amyloidosis, tauopathies, astrogliosis, and microgliosis by increasing AMPK activity and reducing mitochondrial dysfunction. nih.gov

In models of neuroinflammation, quercetin has shown to be effective against the detrimental effects of lipopolysaccharide (LPS), a potent inflammatory agent. frontiersin.org Quercetin treatment in adult mice significantly reduced LPS-induced gliosis (activation of glial cells) and the expression of various inflammatory markers in the cortex and hippocampus. frontiersin.org It also rescued the mitochondrial apoptotic pathway and neuronal degeneration by regulating the balance of pro- and anti-apoptotic proteins like Bax and Bcl2, and decreasing the activity of caspase-3. frontiersin.org

In a rat model of global cerebral ischemia/reperfusion injury, oral administration of quercetin prevented motor performance deficits and markedly attenuated neuronal cell loss in the hippocampus. spandidos-publications.com This neuroprotection was associated with the activation of the PI3K/Akt signaling pathway, which is crucial for neuronal survival. spandidos-publications.com The neuroprotective effect of quercetin in this model was also linked to its ability to reduce the production of reactive oxygen species (ROS) in the brain. spandidos-publications.com

Table 6: Neuroprotective Effects of Quercetin and its Metabolites in Animal Models

| Neurological Condition | Key Findings | Proposed Mechanism of Action |

|---|---|---|

| Alzheimer's Disease | Reduced β-amyloid peptide generation, interfered with Aβ oligomer formation, improved synaptic transmission. nih.gov | Activation of JNK and MAPK signaling pathways. nih.gov |

| Alzheimer's Disease | Improved memory, learning, and cognitive functions; decreased β-amyloidosis, tauopathies, astrogliosis, and microgliosis. nih.gov | Increased AMPK activity and decreased mitochondrial dysfunction. nih.gov |

| LPS-induced Neuroinflammation | Reduced gliosis and inflammatory markers, rescued mitochondrial apoptotic pathway, prevented neuronal degeneration. frontiersin.org | Regulation of Bax/Bcl2, decreased caspase-3 activity. frontiersin.org |

| Global Cerebral Ischemia/Reperfusion Injury | Prevented motor performance deficits, attenuated neuronal cell loss. spandidos-publications.com | Activation of PI3K/Akt signaling pathway, reduction of ROS production. spandidos-publications.com |

Advanced Analytical Methodologies for Quercetin 3 Glucoside Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-UV-DAD, UPLC-MS/MS, GC-MS)

Chromatography is the cornerstone for the separation and quantification of Quercetin-3'-glucoside from intricate mixtures such as plant extracts and biological fluids. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a widely used and robust method for this purpose. e-sc.orgsigmaaldrich.com An enhanced HPLC-DAD method has been optimized for the rapid determination of this compound in extracts of Azadirachta indica. nih.gov This method achieved a retention time of 11.213 minutes and demonstrated excellent linearity within a concentration range of 4.0–60 µg/mL. nih.govresearchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 1.33 µg/mL and 4.0 µg/mL, respectively, with mean recoveries between 93.53% and 103.75%. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Column | YMC Pac Pro-C18 (50 mm × 4.6 mm I.D., 5 µm) |

| Mobile Phase | Solvent A: 0.1% Trifluoroacetic acid (TFA) Solvent B: 0.1% TFA: Acetonitrile (50:50, v/v) |

| Gradient | Time/%A: 0/100, 1.67/75, 11.67/70, 15/20, 20/100 |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 255 nm |

| Retention Time | 11.213 min |

| Linearity Range | 4.0–60 µg/mL |

| LOD / LOQ | 1.33 µg/mL / 4.0 µg/mL |

For higher sensitivity and selectivity, particularly in complex biological matrices like plasma, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method. nih.govnih.gov UPLC-MS/MS methods utilize a sub-2 µm particle column, such as an Acquity BEH C18, to achieve superior separation efficiency and speed. nih.govnih.gov Detection is typically performed in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of intact flavonoid glycosides like this compound due to their low volatility and thermal instability. However, GC-MS can be employed to identify the aglycone (quercetin) after acid hydrolysis of the glycoside, which cleaves the sugar moiety. researchgate.net

Spectroscopic Approaches for Structural Elucidation (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive structural confirmation of isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are powerful tools for elucidating the complete structure, including the nature of the sugar and the position of the glycosidic linkage. researchgate.netresearchgate.net In the 1H NMR spectrum, a characteristic doublet signal around δH 5.20 ppm with a coupling constant (J) of approximately 7.3 Hz is indicative of an anomeric proton in a β-configuration, confirming the β-glucoside linkage. researchgate.net

Infrared (IR) Spectroscopy : The IR spectrum of this compound reveals key functional groups present in the molecule. researchgate.net Characteristic absorption bands include those for hydroxyl (O-H) stretching, aromatic C-H stretching, C=C stretching of the aromatic rings, and a strong absorption for the C=O (carbonyl) group of the γ-pyrone ring. ptfarm.pl

UV-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum is characteristic of the flavonol structure. This compound typically exhibits two major absorption maxima: Band I (352-359 nm) corresponding to the B-ring cinnamoyl system, and Band II (254-259 nm) related to the A-ring benzoyl system. researchgate.netresearchgate.net These spectral data are useful for initial identification and quantification. researchgate.net

| Source | λmax (nm) | Solvent |

|---|---|---|

| Reference researchgate.net | 259, 270 (shoulder), 359 | Not Specified |

| Reference researchgate.net | 254.8, 352.6 | Not Specified |

| Reference photochemcad.com | 253 | EtOH |

Mass Spectrometry (MS) : Mass spectrometry is critical for determining the molecular weight and obtaining structural information through fragmentation analysis. researchgate.netnih.gov In negative electrospray ionization (ESI) mode, this compound typically shows a deprotonated molecular ion [M-H]⁻ at m/z 463. researchgate.net The most significant fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da) and the formation of the quercetin (B1663063) aglycone fragment ion [Y₀]⁻ at m/z 301. researchgate.net Further fragmentation of the aglycone provides characteristic ions of the quercetin backbone. ucdavis.edumdpi.com In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 465. massbank.eu

Mass Spectrometry-Based Metabolomics and Flux Analysis in Biological Systems

Metabolomics, particularly using high-resolution mass spectrometry platforms like UHPLC-QTOF-MS, is a powerful approach to comprehensively profile the biotransformation of this compound in biological systems. ucdavis.edu Following administration, this compound is extensively metabolized into various conjugated forms. ucdavis.edu Metabolomic studies in human plasma have successfully identified a range of metabolites, including glucuronide, sulfate (B86663), methyl, and mixed conjugates. ucdavis.edu This untargeted or semi-targeted analysis provides a global view of the metabolic fate of the parent compound. frontiersin.org According to the Human Metabolome Database, this compound has been identified in human blood and is considered part of the human exposome. hmdb.ca

While specific flux analysis studies for this compound are not widely reported, the data from metabolomics experiments can lay the groundwork for such investigations. By using stable isotope-labeled this compound (e.g., with ¹³C), metabolic flux analysis could trace the flow of the labeled atoms through various metabolic pathways. This would provide quantitative insights into the rates of absorption, conjugation, and elimination, offering a dynamic understanding of its bioavailability and disposition. For example, such studies could quantify the flux of quercetin aglycone through phase II metabolic pathways leading to the formation of its various glucuronide and sulfate conjugates. nih.gov

Bioanalytical Method Development for Complex Biological Matrices (e.g., plant extracts, in vitro media, animal tissues/fluids)

Developing and validating robust bioanalytical methods is crucial for the accurate quantification of this compound in diverse and complex matrices.